molecular formula C19H18FN3OS B2475801 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea CAS No. 1385548-33-3

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B2475801
CAS No.: 1385548-33-3
M. Wt: 355.43
InChI Key: NRMQTNNAKUCCGN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a urea derivative featuring a bifunctional substitution pattern. The molecule comprises a central urea group (-NH-C(=O)-NH-) flanked by two distinct aromatic moieties: a 4-fluorophenylmethyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-ylmethyl group.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQTNNAKUCCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling to Form the Urea Derivative: The final step involves coupling the thiazole and fluorophenyl intermediates with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Compound Molecular Features Key Substituents Reported Bioactivity/Properties Reference
Target Compound : 1-[(4-Fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea Urea core, 4-fluorophenylmethyl, 4-methyl-2-phenylthiazole Thiazole ring, methyl, phenyl, fluorophenyl N/A (structural analogies suggest potential antimicrobial or inhibitory activity) N/A
Compound 23 () Urea core, 4-fluorophenyl, cyanomethyl-pyrazole Pyrazole ring, cyanomethyl, dual fluorophenyl groups Tested as an allosteric inhibitor of Plasmodium falciparum enzymes
Compounds 11a-o () Urea-thiazole hybrids with piperazinyl-ethylhydrazinyl side chains Varied aryl groups (e.g., trifluoromethyl, chloro, methoxy) on phenyl rings High yields (83–88%); ESI-MS data provided; potential for structure-activity relationship studies
Compounds 4 and 5 () Thiazole-triazole-pyrazole hybrids with halogenated aryl groups Chloro/fluoro substituents, triazole, pyrazole Isostructural with antimicrobial activity reported for analogs (e.g., compound 4)
Compound in Urea-pyrazole hybrid with trifluoromethyl and fluorophenyl groups Pyrazole ring, trifluoromethyl, fluorophenyl N/A (structural focus)

Structural and Electronic Comparisons

  • Heterocyclic Core: The target compound’s thiazole ring distinguishes it from pyrazole-based analogs (e.g., ).
  • Substituent Effects: The 4-methyl-2-phenyl substitution on the thiazole (target) contrasts with trifluoromethyl () or cyanomethyl () groups. Methyl and phenyl substituents may enhance lipophilicity, while electron-withdrawing groups (e.g., trifluoromethyl) could improve metabolic stability .
  • Crystallographic Insights : Isostructural analogs () exhibit planar molecular conformations with fluorophenyl groups oriented perpendicularly, suggesting similar packing behavior in the target compound. Halogen substitutions (Cl vs. Br) minimally affect crystal packing but may influence intermolecular interactions .

Biological Activity

1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18FN2OS\text{C}_{18}\text{H}_{18}\text{FN}_{2}\text{OS}

This compound exhibits various biological activities attributed to its structural components:

1. Antitumor Activity
Research indicates that thiazole derivatives, similar to the thiazole moiety in this compound, possess significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity by improving interactions with cellular targets. For instance, studies have shown that compounds with thiazole rings can inhibit cell proliferation in cancer models, with IC50 values often below 10 µM .

2. Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes involved in cancer metabolism and progression. Thiazole-containing compounds are known to inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Reference
AntitumorVarious cancer cell lines< 10 µM
Enzyme InhibitionCarbonic AnhydraseNot specified
CytotoxicityJurkat and A-431 cells< 1 µg/mL

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

1. Anticancer Studies
In a study evaluating the anticancer properties of thiazole derivatives, this compound demonstrated significant cytotoxicity against both Jurkat T-cells and A431 epidermoid carcinoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

2. Enzyme Interaction Studies
Molecular docking studies have indicated that this compound interacts favorably with active sites of carbonic anhydrases, suggesting a potential role as a therapeutic agent in conditions where CA activity is dysregulated .

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